Product packaging for 8-(Benzyloxy)imidazo[1,5-a]pyridine(Cat. No.:CAS No. 910094-98-3)

8-(Benzyloxy)imidazo[1,5-a]pyridine

Cat. No.: B1371684
CAS No.: 910094-98-3
M. Wt: 224.26 g/mol
InChI Key: FZKNDLYOEWCOSX-UHFFFAOYSA-N
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Description

8-(Benzyloxy)imidazo[1,5-a]pyridine (CAS 910094-98-3) is a high-value chemical scaffold built on the imidazopyridine heterocycle, a structure recognized as a privileged pharmacophore in modern organic and medicinal chemistry . The imidazo[1,5-a]pyridine core is investigated for its diverse biological activities and has been identified in potent antitumor agents and immunosuppressants . This specific benzyloxy-substituted derivative is a versatile building block for further chemical exploration. Researchers value imidazo[1,5-a]pyridines for their unique optical properties, making them promising as emissive fluorophores with large Stokes shifts and high quantum yields for applications in sensor development, bio-imaging, and optoelectronics . The compound's structural features also make it a candidate for developing ligands for transition metal catalysis and studying polymorphism, which can influence material properties in the solid state . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or animal use. Handling should only be performed by technically qualified individuals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O B1371684 8-(Benzyloxy)imidazo[1,5-a]pyridine CAS No. 910094-98-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-phenylmethoxyimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-5-12(6-3-1)10-17-14-7-4-8-16-11-15-9-13(14)16/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKNDLYOEWCOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CN3C2=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670448
Record name 8-(Benzyloxy)imidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910094-98-3
Record name 8-(Benzyloxy)imidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Chemical Transformations of the Imidazo 1,5 a Pyridine System Bearing Benzyloxy Substituents

Elucidation of Core Formation Mechanisms

The synthesis of the imidazo[1,5-a]pyridine (B1214698) core can be achieved through various synthetic strategies, primarily involving the construction of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) framework. For an 8-benzyloxy substituted derivative, the starting material would typically be a 3-benzyloxy-2-aminopyridine or a related synthon. Several established methods for the formation of the imidazo[1,a]pyridine ring system include:

Condensation with α-Halocarbonyls: A common route involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone or α-haloaldehyde. While this is more characteristic for the isomeric imidazo[1,2-a]pyridines, variations of this approach can be adapted. organic-chemistry.org

Ritter-Type Reactions: Novel methodologies have been developed utilizing Ritter-type reactions, where a benzylic alcohol is treated with a nitrile in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH·H₂O) and a co-catalyst like bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃), to form the fused imidazole ring. nih.gov This approach offers a broad substrate scope and can deliver the desired products in moderate to excellent yields. nih.gov

Three-Component Reactions: Efficient three-component coupling reactions of substituted picolinaldehydes, amines, and formaldehyde (B43269) can generate imidazo[1,5-a]pyridinium ions under mild conditions. organic-chemistry.org This method allows for the incorporation of diverse functionalities. organic-chemistry.org

Metal-Free Oxidative Amination: A metal-free sequential dual oxidative amination of C(sp³)–H bonds can afford imidazo[1,5-a]pyridines in very good yields under ambient conditions. organic-chemistry.org This process involves two oxidative C-N couplings and one oxidative dehydrogenation. organic-chemistry.org

Copper-Catalyzed Tandem Reactions: The reaction between a pyridine ketone and a benzylamine, catalyzed by copper(II), proceeds via a condensation-amination-oxidative dehydrogenation process to yield 1,3-diarylated imidazo[1,5-a]pyridines. organic-chemistry.org

A plausible mechanism for the formation of an 8-benzyloxy-substituted imidazo[1,5-a]pyridine could involve the cyclocondensation of a suitably substituted 2-aminomethylpyridine derivative. The benzyloxy group at the 3-position of the pyridine ring (which becomes the 8-position of the final product) is generally stable under these reaction conditions and primarily exerts an electronic influence on the reactivity of the starting materials.

Regioselective Functionalization of the Imidazo[1,5-a]pyridine Nucleus

The imidazo[1,5-a]pyridine ring system is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The regioselectivity of such reactions is dictated by the inherent electronic distribution within the nucleus and the directing effects of existing substituents. The imidazole part of the fused system is generally more reactive towards electrophiles than the pyridine part.

Theoretical calculations and experimental studies on related systems, such as imidazo[1,2-a]pyrazine, have shown that computational methods can predict sites of reactivity, enabling regioselective functionalization. nih.gov For the 8-(benzyloxy)imidazo[1,5-a]pyridine, the most probable sites for electrophilic attack are the C-1 and C-3 positions of the imidazole ring. The benzyloxy group at the 8-position, being an electron-donating group, would further activate the ring system towards electrophilic substitution.

Common regioselective functionalization reactions include:

Halogenation: Electrophilic halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is expected to occur preferentially at the C-1 or C-3 position.

Nitration and Sulfonation: These reactions would also be directed to the imidazole moiety, although the acidic conditions required might lead to side reactions involving the basic nitrogen atoms.

Acylation: Friedel-Crafts acylation can introduce acyl groups onto the imidazole ring, typically at C-1 or C-3.

Metalation and Cross-Coupling: Directed ortho-metalation is a powerful tool for regioselective functionalization. The use of strong bases like organolithium reagents or lithium amide bases (e.g., TMPMgCl·LiCl) can lead to deprotonation at specific sites, followed by quenching with an electrophile. nih.gov Subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) on the halogenated or metalated derivatives can be used to introduce a wide variety of substituents.

Table 1: Predicted Regioselectivity of Functionalization Reactions on this compound

Reaction TypeReagent/ConditionsPredicted Major Product(s)
BrominationNBS, CCl₄1-Bromo- and/or 3-bromo-8-(benzyloxy)imidazo[1,5-a]pyridine
NitrationHNO₃, H₂SO₄1-Nitro- and/or 3-nitro-8-(benzyloxy)imidazo[1,5-a]pyridine
AcylationAc₂O, AlCl₃1-Acetyl- and/or 3-acetyl-8-(benzyloxy)imidazo[1,5-a]pyridine
Metalationn-BuLi, THFLithiation at C-1 or C-3

This table is based on general principles of heterocyclic reactivity and may vary based on specific reaction conditions.

Reactivity Profiling of the Benzyloxy Group and its Influence on Molecular Transformations

Deprotection/Debenzylation: The benzyl (B1604629) group can be readily cleaved under various conditions to yield the corresponding 8-hydroxyimidazo[1,5-a]pyridine. Common methods for debenzylation include catalytic hydrogenation (e.g., H₂, Pd/C), treatment with strong acids (e.g., HBr, BBr₃), or using Lewis acids. The resulting hydroxyl group can then serve as a handle for further functionalization, such as O-alkylation or conversion to a triflate for cross-coupling reactions.

Influence on Acidity/Basicity: The electron-donating nature of the benzyloxy group increases the electron density of the pyridine ring, which can affect the pKa of the molecule. The nitrogen atoms in the imidazo[1,5-a]pyridine system possess basic character, and the benzyloxy group can modulate this basicity, which in turn can influence reactions that are sensitive to the nucleophilicity of these nitrogens. rsc.org

Directed Metalation: The oxygen atom of the benzyloxy group can act as a directing group in metalation reactions, potentially leading to functionalization at the C-7 position of the pyridine ring, although this is generally less favored than substitution on the imidazole ring.

Oxidation: While the imidazo[1,5-a]pyridine core is relatively stable to oxidation, the benzyloxy group can be oxidized under certain conditions. For instance, strong oxidizing agents might cleave the benzyl ether or oxidize the benzyl group itself.

Table 2: Chemical Transformations Involving the Benzyloxy Group

TransformationReagents/ConditionsProduct
DebenzylationH₂, Pd/C8-Hydroxyimidazo[1,5-a]pyridine
DebenzylationBBr₃, CH₂Cl₂8-Hydroxyimidazo[1,5-a]pyridine
Ether CleavageHBr, AcOH8-Hydroxyimidazo[1,5-a]pyridine

Computational Chemistry and Advanced Molecular Modeling of 8 Benzyloxy Imidazo 1,5 a Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Parameters

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to map the electron distribution and determine energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and calculating a wide range of molecular properties. For a given imidazopyridine derivative, DFT calculations, often using a basis set like B3LYP/6-311G++(d,p), can determine the most stable conformation by finding the global minimum on the potential energy surface. acs.org

These calculations yield precise information on bond lengths, bond angles, and dihedral angles. Such data is critical for building accurate three-dimensional models of the molecule for further simulations. For instance, in a study of related imidazo[1,2-a]pyridine (B132010) derivatives, DFT was used to achieve geometric optimization before subsequent analyses. acs.org

Table 1: Representative DFT-Calculated Geometrical Parameters for an Imidazopyridine Scaffold (Note: Data is illustrative, based on standard values for related heterocyclic systems.)

ParameterBond/AngleCalculated Value
Bond Length C-N (imidazole)1.38 Å
C=N (imidazole)1.32 Å
C-C (pyridine)1.39 Å
C-N (pyridine)1.34 Å
Bond Angle C-N-C (imidazole)108.5°
N-C-C (pyridine)123.0°
Dihedral Angle Imidazole-Pyridine~0.5°

This interactive table showcases typical optimized geometric parameters derived from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations are employed to determine the energies of these orbitals. For a series of novel imidazo[1,2-a]pyrimidine (B1208166) derivatives, FMO analysis was used to understand their electronic properties and reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for Imidazopyridine Analogues (Note: This data is representative of values found for related imidazopyridine compounds.)

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE in eV)
Analogue A-6.25-1.804.45
Analogue B-6.50-2.154.35
Analogue C-6.10-1.954.15

This interactive table presents typical HOMO-LUMO energies and the resulting energy gap, which are key predictors of molecular reactivity.

Molecular Docking Simulations for Elucidating Binding Interactions with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is vital in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of their interaction. The process involves sampling a vast number of conformations and scoring them based on binding energy. nih.gov

For 8-(Benzyloxy)imidazo[1,5-a]pyridine, docking simulations could identify potential protein targets and elucidate the specific interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-protein complex. In studies on related imidazo[1,2-a]pyridine analogues, docking was used to predict their binding affinity to targets like the cytochrome b subunit (QcrB) in Mycobacterium tuberculosis. nih.gov These simulations revealed key amino acid residues responsible for binding and provided a rationale for the compounds' observed biological activity. nih.govnih.gov

Table 3: Example Molecular Docking Results for an Imidazopyridine Analogue Against a Protein Target (Note: Data is illustrative, based on published studies of similar compounds.)

CompoundProtein TargetDocking Score (kcal/mol)Key Interacting Residues
IPA Analogue A6M. tuberculosis QcrB-10.8TYR-62, PHE-65, ILE-98
IPA Analogue A2M. tuberculosis QcrB-10.5TYR-62, VAL-66, ALA-101
IPA Analogue A7M. tuberculosis QcrB-9.9PHE-65, LEU-95, ILE-98

This interactive table summarizes typical results from a molecular docking study, including binding scores and the amino acids involved in the interaction.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility and conformational stability of both the ligand and the protein. nih.gov

An MD simulation of the this compound-protein complex would reveal how the ligand settles into the binding pocket and how the protein structure adapts. Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the protein backbone to assess structural stability, the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions, and the radius of gyration (Rg) to measure the complex's compactness. mdpi.com Such simulations are crucial for validating the stability of a docked pose and ensuring that the key interactions are maintained over a physiologically relevant timescale. mdpi.com

Table 4: Representative Parameters from a Molecular Dynamics Simulation (Note: Data is illustrative of a stable ligand-protein complex.)

ParameterDescriptionTypical Value/Observation
RMSD Measures deviation of the protein backbone from the initial structure.Plateaus after 1-2 ns, indicating equilibration and stability.
RMSF Measures fluctuation of individual amino acid residues.Higher peaks indicate flexible loops; low values in the binding site suggest stable interactions.
Radius of Gyration (Rg) Measures the compactness of the protein-ligand complex.A stable value indicates the complex is not unfolding.
Hydrogen Bonds Number of hydrogen bonds between ligand and protein over time.Consistent presence of key H-bonds confirms a stable binding mode.

This interactive table outlines key metrics from an MD simulation used to assess the stability of a ligand-protein complex.

In Silico Prediction of Molecular Recognition and Specificity

The culmination of these computational techniques allows for a robust in silico prediction of molecular recognition and specificity. By combining the electronic insights from DFT and FMO analysis with the structural and dynamic data from docking and MD simulations, a comprehensive model of how this compound interacts with a biological target can be constructed.

The electronic properties, such as the molecular electrostatic potential (MEP) derived from DFT, can highlight regions of the molecule that are likely to engage in electrostatic interactions. FMO theory helps predict the sites prone to covalent or charge-transfer interactions. Docking identifies the most probable binding pose and the key residues involved, while MD simulations confirm the stability and dynamic nature of this recognition. Studies on various imidazopyridine isomers have successfully used these integrated computational approaches to design novel inhibitors for targets like Aurora A kinase and to predict their drug-like properties. nih.govnih.gov This predictive power is essential for prioritizing candidates for synthesis and experimental testing, thereby accelerating the drug discovery pipeline.

Structure Activity Relationship Sar Studies of 8 Benzyloxy Imidazo 1,5 a Pyridine Analogs

Impact of the Benzyloxy Substituent on Biological Activity and Selectivity

The benzyloxy group at the 8-position of the imidazo[1,5-a]pyridine (B1214698) core is a defining feature that significantly influences the biological activity and selectivity of these compounds. Its presence and orientation are often critical for high-affinity binding to target proteins. This substituent can engage in key interactions within the binding pocket of a receptor, such as hydrophobic interactions and potential hydrogen bonding.

In the context of GABAA receptor modulators, a primary target for many imidazo[1,5-a]pyridine derivatives, the 8-position substituent plays a pivotal role. The GABAA receptor family is composed of various subtypes, and achieving selectivity for a specific subtype (e.g., α5-GABAAR) is a major goal for therapeutic applications, including the treatment of cognitive and psychiatric disorders. nih.gov The benzyloxy group, with its specific size, shape, and electronic properties, can confer selectivity by fitting optimally into the unique architecture of one subtype's binding site over others.

Alterations to this group have demonstrated its importance. For instance, replacing the benzyl (B1604629) group with other moieties or removing the ether oxygen can lead to a dramatic loss of affinity or a shift in selectivity, underscoring its role as a key pharmacophoric element.

Positional Effects of Ancillary Substituents on the Imidazo[1,5-a]pyridine Core

Beyond the critical 8-benzyloxy group, the biological activity of these analogs is finely tuned by the placement of additional substituents on the imidazo[1,5-a]pyridine core. SAR studies have systematically explored various positions to optimize ligand-target interactions.

Position 7: Substituents at the 7-position have been shown to significantly modulate potency. For example, in a series of compounds targeting the PI3K/mTOR pathway, the introduction of specific groups at this position was part of a strategy to develop dual inhibitors for cancer therapy. e-century.us

Positions 1 and 3: Modifications at the 1 and 3-positions of the imidazole (B134444) ring are common strategies. These positions are often solvent-exposed or can be directed toward specific sub-pockets within the target's binding site. Introducing varied groups here can influence not only potency but also pharmacokinetic properties. Research on imidazo[1,5-a]pyridin-3-ylidenes as ligands for metal complexes has highlighted how substituents at the 1-position affect the electronic character of the entire molecule. rsc.org

Position 5: The placement of substituents at the 5-position can also impact biological activity. In the development of 5-HT4 receptor partial agonists for cognitive disorders, extensive SAR exploration around the core, including this position, was crucial for identifying lead compounds with favorable properties. nih.gov

The following table summarizes the general effects observed when placing substituents at different positions on the imidazo[1,5-a]pyridine scaffold, based on findings from various research programs.

PositionGeneral Impact of SubstitutionExample Target Class
1 Influences electronic properties and can be modified to interact with solvent or specific receptor sub-pockets.Metal Complex Ligands rsc.org
3 Often modified to enhance potency and tune physicochemical properties.5-HT4 Agonists nih.gov
5 Can be substituted to optimize ligand fit and overall pharmacological profile.5-HT4 Agonists nih.gov
7 Critical for modulating potency and selectivity.PI3K/mTOR Inhibitors e-century.us

Rational Design Principles for Modulating Biological Potency and Target Affinity

The development of potent and selective 8-(benzyloxy)imidazo[1,5-a]pyridine analogs relies on established principles of rational drug design. These strategies use an understanding of the target's structure and the ligand's binding mode to make informed chemical modifications.

One primary approach is bioisosteric replacement , where a functional group is exchanged for another with similar physical or chemical properties. This technique is used to improve potency, selectivity, or metabolic stability. For instance, in the design of c-Met kinase inhibitors based on the related imidazo[1,2-a]pyridine (B132010) scaffold, an N-atom at the 8-position was mimicked by a C-F bond to maintain the electron-deficient nature of the ring system, which was found to be crucial for a π-π stacking interaction with a key tyrosine residue (Tyr-1230) in the binding site. nih.gov

Structure-based design , utilizing X-ray crystallography or computational modeling, is another powerful tool. By visualizing how a ligand binds to its target, researchers can identify opportunities for new interactions. For example, docking simulations of imidazo[1,5-a]pyridine-benzimidazole hybrids predicted their binding interactions within the colchicine (B1669291) binding site of tubulin, which correlated well with their observed antiproliferative activity. nih.govresearchgate.net This knowledge allows for the rational addition of substituents that can form new hydrogen bonds, occupy empty hydrophobic pockets, or displace unfavorable water molecules to increase binding affinity.

Furthermore, pharmacophore modeling helps to distill the essential features required for biological activity into a three-dimensional map. This model guides the design of new molecules that retain these key features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—in the correct spatial arrangement. This approach was integral to the discovery of potent 5-HT4 receptor partial agonists, leading to a lead compound with good brain penetration and efficacy in animal models of cognition. nih.gov

The table below illustrates how different rational design principles are applied to modify the properties of imidazo[1,5-a]pyridine analogs.

Design PrincipleApplicationDesired OutcomeExample
Bioisosteric Replacement Swapping atoms or groups with similar properties (e.g., N for C-F).Maintain or improve electronic interactions, enhance metabolic stability.Mimicking ring electronics in kinase inhibitors. nih.gov
Structure-Based Design Using target protein structure (from X-ray, NMR, or homology modeling) to guide modifications.Enhance binding affinity by forming new, specific interactions with the target.Predicting binding of tubulin inhibitors. nih.govresearchgate.net
Pharmacophore Modeling Identifying and mapping essential 3D chemical features for biological activity.Design novel scaffolds that retain key binding features for improved potency and selectivity.Discovery of 5-HT4 partial agonists for cognitive disorders. nih.gov

Through the iterative application of these design principles, researchers can systematically refine the structure of this compound analogs to achieve the desired therapeutic profile.

Molecular Interactions with Biological Targets: in Vitro Mechanistic Investigations of Imidazo 1,5 a Pyridine Derivatives

Enzyme Modulation and Inhibition Mechanisms

Imidazo[1,5-a]pyridine (B1214698) derivatives have been shown to interact with a variety of enzymes through different mechanisms, leading to modulation or inhibition of their catalytic functions.

Derivatives of the imidazo[1,5-a]pyridine class have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Although specific studies on 8-(benzyloxy)imidazo[1,5-a]pyridine are limited, the broader class of imidazo[1,5-a]pyridines and its isomers, such as imidazo[1,2-a]pyridines and imidazo[1,5-a]pyrazines, have demonstrated significant kinase inhibitory activity. For instance, imidazo[1,2-a]pyridine (B132010) derivatives have been developed as inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), key enzymes in the PI3K/Akt/mTOR signaling pathway that is often dysregulated in cancer. Furthermore, 8-amino-imidazo[1,5-a]pyrazine derivatives have been reported as potent and reversible inhibitors of Bruton's tyrosine kinase (BTK), achieving selectivity through specific hydrogen bonding and hydrophobic interactions within the kinase domain. The structural similarities suggest that the 8-(benzyloxy) substituted imidazo[1,5-a]pyridine could also exhibit interactions with kinase targets.

The imidazo[1,5-a]pyridine core is a key structural feature in compounds designed to target topoisomerase enzymes, which are vital for managing DNA topology during replication and transcription. Notably, this scaffold is present in the potent antitumor agent C-1311, which functions as a topoisomerase II inhibitor. While direct studies on this compound are not extensively documented, the established activity of related compounds highlights the potential of this chemical class to interfere with topoisomerase function. Additionally, related imidazacridine derivatives, which combine the imidazo-pyridine core with an acridine (B1665455) moiety, have demonstrated inhibitory activity against human topoisomerase I. researchgate.net These findings suggest that the planar aromatic system of the imidazo[1,5-a]pyridine scaffold is conducive to interactions with the DNA-topoisomerase complex.

Several studies have highlighted the role of imidazo[1,5-a]pyridine derivatives as inhibitors of tubulin polymerization, a critical process for microtubule formation and cell division. Hybrid molecules combining the imidazo[1,5-a]pyridine scaffold with other pharmacophores, such as benzimidazole, have been synthesized and evaluated for their effects on microtubule dynamics. researchgate.netnih.gov

Certain imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to effectively inhibit microtubule assembly in cancer cells. researchgate.netnih.gov Mechanistic studies, including tubulin polymerization assays and immunofluorescence analysis, have confirmed their disruptive effect on the microtubule network. researchgate.netnih.gov Molecular docking simulations further predict that these compounds bind to the colchicine (B1669291) binding site on tubulin, thereby preventing its polymerization into microtubules. researchgate.netnih.gov For example, specific hybrids have demonstrated significant cytotoxic activity, arresting the cell cycle in the G2/M phase and inducing apoptosis. researchgate.netnih.gov

Below is a table summarizing the tubulin polymerization inhibitory activity of selected imidazo[1,5-a]pyridine-benzimidazole hybrids.

CompoundTarget Cancer Cell LineIC50 for Tubulin Polymerization (μM)
Hybrid 5dHuman breast cancer (MCF-7)3.25
Hybrid 5lHuman breast cancer (MCF-7)1.71

Data sourced from studies on imidazo[1,5-a]pyridine-benzimidazole hybrids. researchgate.netnih.gov

Beyond kinases, topoisomerases, and tubulin, the versatile imidazo[1,5-a]pyridine scaffold has been found to interact with a range of other enzymatic targets.

One notable target is thromboxane A2 synthetase , an enzyme involved in platelet aggregation. A class of imidazo[1,5-a]pyridines has been identified as inhibitors of this enzyme, suggesting their potential in cardiovascular research. nih.gov

Another important class of targets is the bromodomain and extra-terminal (BET) family of proteins. Derivatives of the related 1H-imidazo[4,5-b]pyridine have been discovered as potent and selective BET inhibitors, which play a role in regulating gene expression and have implications for inflammatory conditions and cancer. nih.gov

Furthermore, 5- and 8-substituted imidazo[1,5-a]pyridines have been disclosed as inhibitors of indoleamine 2,3-dioxygenase (IDO1) , a key enzyme in the tryptophan catabolism pathway that is implicated in immune escape mechanisms in cancer. nih.gov

In the realm of infectious diseases, imidazopyridine derivatives have shown inhibitory activity against bacterial enzymes. Specifically, they have been found to target S. pneumoniae GyrB (Spn GyrB) and ParE (Spn ParE) , which are essential for bacterial DNA replication. nih.gov

This diverse range of enzymatic targets underscores the broad pharmacological potential of the imidazo[1,5-a]pyridine scaffold.

Nucleic Acid Interaction Studies

The planar and aromatic nature of the imidazo[1,5-a]pyridine ring system makes it a prime candidate for interaction with nucleic acids, particularly DNA.

Studies on metal complexes incorporating imidazo[1,5-a]pyridine ligands have provided significant insights into their DNA binding capabilities. Ruthenium(III) complexes featuring imidazo[1,5-a]pyridine-based ligands have been synthesized and their interaction with Herring Sperm (HS) DNA investigated. researchgate.net

Spectroscopic techniques, such as absorption titration, have revealed a hypochromic shift and a bathochromic (red) shift upon the addition of DNA to the metal complexes. These spectral changes are indicative of an intercalative mode of binding , where the planar imidazo[1,5-a]pyridine ligand inserts itself between the base pairs of the DNA double helix. researchgate.net This mode of interaction is further supported by viscosity measurements, where an increase in the viscosity of the DNA solution is observed upon binding of the complex, a characteristic feature of intercalation. researchgate.net

Molecular docking studies have also been employed to theoretically confirm the intercalative binding mode. These computational models provide a visual representation of how the imidazo[1,5-a]pyridine moiety fits within the DNA structure, highlighting the specific interactions that stabilize the complex. researchgate.net

The ability of imidazo[1,5-a]pyridine derivatives to intercalate into DNA is a significant finding, as this mechanism is a cornerstone of the action of many anticancer and antimicrobial agents. By disrupting the normal structure and function of DNA, these compounds can inhibit crucial cellular processes like replication and transcription.

DNA Cleavage Mechanisms

The interaction of imidazopyridine derivatives with DNA is a critical aspect of their biological activity. While specific studies on the DNA cleavage mechanism of this compound are not extensively detailed in the reviewed literature, research on related heterocyclic compounds provides insight into potential mechanisms. DNA cleavage can occur through two primary pathways: oxidative and hydrolytic cleavage.

Oxidative cleavage involves the generation of reactive oxygen species (ROS) that damage the sugar-phosphate backbone or the nitrogenous bases of DNA. Studies on selenylated imidazo[1,2-a]pyridine derivatives have shown they can induce oxidative stress, leading to increased ROS generation and subsequent oxidative damage, which can contribute to DNA breakage. mdpi.com This type of damage is often a precursor to the induction of cell death pathways. mdpi.com

Hydrolytic cleavage, on the other hand, involves the direct catalytic cleavage of the phosphodiester bonds in the DNA backbone. This mechanism is often mediated by metal complexes. researchgate.net While some metal complexes incorporating pyridyl-based ligands have been designed to act as synthetic nucleases, the specific hydrolytic cleavage activity of this compound itself has not been a primary focus of the available research. researchgate.net The process of DNA cleavage is often studied using agarose (B213101) gel electrophoresis with plasmid DNA, where the conversion from a supercoiled form to nicked or linear forms indicates cleavage activity. rsc.org

Inhibition of DNA Synthesis

Imidazopyridine derivatives have been shown to interfere with the process of DNA replication by targeting key enzymes essential for DNA synthesis. A notable mechanism is the inhibition of type II topoisomerases, such as DNA gyrase and topoisomerase IV, which are crucial for managing DNA supercoiling during replication and transcription.

Research has identified certain 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridines as dual inhibitors that target the ATPase domains of both bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE). rsc.orgnih.gov This inhibition effectively halts DNA replication, leading to antibacterial effects. rsc.org Although these studies focus on the imidazo[1,2-a]pyridine scaffold, the findings suggest a potential mechanism for the broader class of imidazopyridines. researchgate.net The structural similarity of imidazopyridines to naturally occurring purines allows them to interact with essential biomolecules, including enzymes involved in nucleic acid synthesis. nih.gov

Table 1: Inhibition of DNA Synthesis Enzymes by Imidazopyridine Derivatives

Compound ClassTarget Enzyme(s)Mechanism of ActionReference
5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridinesDNA gyrase (GyrB), Topoisomerase IV (ParE)Inhibition of ATPase domains, leading to dual inhibition of the enzymes. rsc.orgnih.gov

Cellular Pathway Perturbation Mechanisms

Imidazopyridine derivatives have demonstrated the ability to halt cell proliferation by inducing cell cycle arrest, a crucial mechanism for their anticancer potential. nih.govnih.gov Several studies have shown that these compounds can arrest cancer cells in the G2/M phase of the cell cycle. nih.govnih.gov

For example, certain novel imidazo[1,2-a]pyridine compounds were found to induce G2/M cell cycle arrest in melanoma and cervical cancer cells. nih.gov This arrest was associated with a decrease in the level of the regulatory protein cyclin B1 and an increase in the tumor suppressor proteins p53 and p21. nih.gov Similarly, studies on imidazo[1,2-a]pyridine hybrids targeting tubulin also reported cell cycle arrest at the G2/M phase in breast cancer cells. researchgate.net This suggests a common mechanism whereby these compounds disrupt the cellular machinery required for mitosis, preventing cancer cells from dividing and proliferating. nih.gov

In addition to halting the cell cycle, imidazopyridine derivatives are capable of inducing programmed cell death, or apoptosis. nih.govnih.gov This is a key outcome of their cytotoxic effects on cancer cells. The induction of apoptosis is often a consequence of the cellular stress caused by other mechanisms, such as DNA damage or cell cycle arrest. nih.gov

The apoptotic process initiated by these compounds often involves the intrinsic, or mitochondrial, pathway. nih.gov This is characterized by changes in the expression of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. nih.govnih.govnih.gov For instance, some imidazo[1,2-a]pyridine derivatives have been shown to increase the expression of the pro-apoptotic protein BAX while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in balance leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. nih.gov Studies have confirmed the activation of caspases, such as caspase-3, -7, and -9, in cancer cells treated with imidazopyridine derivatives, confirming the induction of apoptosis. mdpi.comnih.gov

A significant mechanism of action for several anticancer imidazo[1,5-a]pyridine derivatives is the disruption of microtubule dynamics. rsc.orgnih.gov Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for chromosome segregation during cell division. nih.gov

Research has shown that imidazo[1,5-a]pyridine-based chalcones and imidazo[1,5-a]pyridine-benzimidazole hybrids can inhibit the polymerization of tubulin, the protein subunit of microtubules. rsc.orgnih.gov These compounds often bind to the colchicine binding site on β-tubulin. researchgate.netnih.govresearchgate.netnih.gov This interaction prevents the assembly of tubulin into functional microtubules, leading to a disorganized mitotic spindle, G2/M cell cycle arrest, and ultimately, apoptosis. rsc.orgnih.govresearchgate.net Immunofluorescence studies have visually confirmed the disruption of the microtubule network in cancer cells treated with these compounds. rsc.orgnih.gov

Table 3: Cellular Pathway Perturbations by Imidazopyridine Derivatives

Compound ClassCellular EffectMechanismCell Line(s)Reference
Imidazo[1,2-a]pyridinesG2/M Cell Cycle ArrestDecrease in cyclin B1; Increase in p53 and p21.Melanoma (A375, WM115), Cervical (HeLa) nih.gov
Imidazo[1,2-a]pyridinesInduction of ApoptosisActivation of caspases-9; Increased BAX levels.Melanoma (A375, WM115), Cervical (HeLa) nih.gov
Selenylated Imidazo[1,2-a]pyridineInduction of ApoptosisActivation of caspases-3/7; ROS generation.Colon (Caco-2, HT-29) mdpi.com
Imidazo[1,5-a]pyridine-chalconesMicrotubule DisruptionBinding to tubulin and inhibition of polymerization.Breast (MDA-MB-231) rsc.orgnih.gov
Imidazo[1,5-a]pyridine-benzimidazole hybridsMicrotubule DisruptionInhibition of tubulin polymerization by binding to the colchicine site.Breast (MCF-7) researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of Imidazo 1,5 a Pyridine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Specific ¹H and ¹³C NMR spectral data for 8-(Benzyloxy)imidazo[1,5-a]pyridine are not available in published literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Detailed mass spectrometry analysis, including molecular ion peak and fragmentation patterns for this compound, has not been publicly reported.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

The infrared (IR) and ultraviolet-visible (UV-Vis) absorption spectra for this compound are not documented in the accessible scientific literature.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation and Absolute Configuration

There are no published reports on the single-crystal X-ray diffraction analysis of this compound, which would be required to definitively determine its solid-state structure and absolute configuration.

Elemental Analysis for Compositional Verification

Experimental elemental analysis data to confirm the elemental composition of this compound is not available in the reviewed literature.

Non Pharmacological Academic Applications and Future Research Directions of the Imidazo 1,5 a Pyridine Scaffold

Ligand Design for Coordination Chemistry and Metal Complexes

The imidazo[1,5-a]pyridine (B1214698) framework is a versatile N-based linker capable of coordinating with a wide range of metal ions, leading to a diverse array of coordination motifs and geometries. nih.govacs.orgnih.gov Its coordination capabilities are comparable to classical ligands like 2,2′-bipyridine and 1,10-phenanthroline. researchgate.net The scaffold can function as a bidentate or tridentate chelating system, making it a valuable component in the construction of metal complexes. nih.gov

Research has demonstrated the coordination of imidazo[1,5-a]pyridine derivatives with numerous transition metals, including nickel (Ni), cobalt (Co), palladium (Pd), copper (Cu), zinc (Zn), manganese (Mn), rhenium (Re), molybdenum (Mo), and ruthenium (Ru). nih.govacs.orgresearchgate.net For instance, 3-(Pyridin-2-yl)imidazo[1,5-a]pyridine has been used to synthesize a variety of paramagnetic and diamagnetic complexes, showcasing the ligand's adaptability. researchgate.net The resulting complexes exhibit different geometries, from pentacoordinate and hexacoordinate structures in zinc and cadmium complexes to the "three-legged piano-stool" geometry in ruthenium complexes. researchgate.net

Furthermore, ditopic imidazo[1,5-a]pyridine derivatives have been successfully employed as linkers to construct one-dimensional and two-dimensional Zn(II) coordination polymers. nih.gov In these structures, the imidazo[1,5-a]pyridine ligand can act either as a propagator of the network's dimensionality or as an ancillary ligand, demonstrating its structural versatility. nih.gov A notable feature of these assemblies is the pronounced ability of the heterocyclic scaffold to form π–π stacking interactions in the solid state. nih.gov The development of imidazo[1,5-a]pyridin-3-ylidene complexes of metals like gold, silver, rhodium, and platinum has also been reported. acs.org

Table 1: Examples of Metal Complexes with Imidazo[1,5-a]pyridine Ligands

Complex Metal Ion Ligand Observed Geometry Reference
[Ni(S2P(OEt)2)2(Py-indz)] Nickel(II) 3-(Pyridin-2-yl)imidazo[1,5-a]pyridine (Py-indz) Not specified researchgate.net
[Ni(acac)2(Py-indz)] Nickel(II) 3-(Pyridin-2-yl)imidazo[1,5-a]pyridine (Py-indz) Not specified researchgate.net
[Mn2Cl4(Py-indz)2] Manganese(II) 3-(Pyridin-2-yl)imidazo[1,5-a]pyridine (Py-indz) Not specified researchgate.net
[Zn{S2P(OEt)2}2(Py-indz)] Zinc(II) 3-(Pyridin-2-yl)imidazo[1,5-a]pyridine (Py-indz) Pentacoordinate researchgate.net
[Cd{S2P(OEt)2}2(Py-indz)] Cadmium(II) 3-(Pyridin-2-yl)imidazo[1,5-a]pyridine (Py-indz) Hexacoordinate researchgate.net
[Cu(PPh3)2(Py-indz)]BF4 Copper(I) 3-(Pyridin-2-yl)imidazo[1,5-a]pyridine (Py-indz) Not specified researchgate.net
[RuCl·p-cym(Py-indz)]PF6 Ruthenium(II) 3-(Pyridin-2-yl)imidazo[1,5-a]pyridine (Py-indz) Half-sandwich "piano-stool" researchgate.net
1D Coordination Polymer Zinc(II) Ditopic imidazo[1,5-a]pyridine and Fumarate One-dimensional chain nih.gov

Applications in Transition Metal Catalysis

The imidazo[1,5-a]pyridine scaffold has found significant application in the field of transition metal catalysis, primarily through its use in designing N-heterocyclic carbene (NHC) ligands. oup.com Imidazo[1,5-a]pyridinylidenes, also known as imidazo[1,5-a]pyridine carbenes (IPCs), are noted for their strong π-accepting character and have been employed as auxiliary ligands in various catalytic systems. acs.orgacs.orgoup.com

IPC ligands have been successfully incorporated into catalysts for a range of chemical transformations. oup.com For example, nickel(II) dichloride complexes featuring a pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene ligand have been developed as catalyst precursors for the synthesis of acrylates from ethylene (B1197577) and carbon dioxide. researchgate.net Copper-catalyzed direct C-H carboxylation of heteroarenes has also been achieved using diethylene glycol-functionalized imidazo[1,5-a]pyridin-3-ylidene ligands. researchgate.net

Furthermore, palladium complexes of imidazo[1,5-a]pyridin-3-ylidene have been shown to be versatile precatalysts for cross-coupling reactions. researchgate.net The relationship between the electronic and steric features of IPC ligands and their catalytic activity is an area of active research, aiming to develop more efficient catalytic systems. oup.com Beyond IPCs, other imidazo[1,5-a]pyridine derivatives, such as bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane, have been demonstrated to act as effective ligands in copper-catalyzed reactions. nih.govacs.org The synthesis of the imidazo[1,5-a]pyridine core itself can be achieved through various catalytic methods, including copper(I) or copper(II)-catalyzed tandem reactions. organic-chemistry.org

Fluorescent Probes and Bioimaging Applications

Imidazo[1,5-a]pyridine and its derivatives are widely recognized for their luminescent properties and have been extensively developed as fluorophores for bioimaging and sensing. mdpi.comnih.govresearchgate.net These compounds often exhibit intense emissions, large Stokes shifts (frequently exceeding 5000 cm⁻¹), and significant solvatochromism, where their emission color changes with the polarity of the solvent. mdpi.comrsc.org These properties make them excellent candidates for applications such as fluorescent membrane probes and for imaging within living cells. mdpi.comnih.gov

The synthesis of imidazo[1,5-a]pyridine-based fluorophores is often straightforward, allowing for easy functionalization to tune their photophysical properties. mdpi.com For instance, introducing electron-donating or withdrawing groups, or hydrophilic and lipophilic moieties, can modify their emission characteristics and cellular localization. mdpi.com Researchers have developed imidazo[1,5-a]pyridine probes that successfully intercalate into the lipid bilayers of liposomes, which serve as models for cell membranes. mdpi.comnih.gov

In bioimaging, these probes have demonstrated good permeability to plant cell walls and plasma membranes and have been efficiently internalized in plant tissues while retaining strong fluorescence. researchgate.net They have also been used for imaging in HeLa cells and zebrafish. rsc.orgnih.gov By creating FRET (Fluorescence Resonance Energy Transfer) systems, probes with ultra-large Stokes shifts have been developed for monitoring analytes like sulfur dioxide in mitochondria. nih.govmdpi.com The lifetimes of these fluorophores are typically in the range of 2 to 8 ns. mdpi.com

Table 2: Photophysical Properties of Selected Imidazo[1,5-a]pyridine-Based Fluorophores

Compound Type Key Feature(s) Emission Color Stokes Shift Application Reference
Dimeric bis-imidazo[1,5-a]pyridines Solvatochromic behavior - >5000 cm⁻¹ Membrane probes mdpi.com
D–π–A Push-Pull Fluorophores High Quantum Yield (~70%) Greenish-Yellow (~520 nm) ~7000 cm⁻¹ pH sensing, Anticounterfeiting rsc.org
Imidazo[1,5-a]pyridinium ions Water-soluble, Dual emission - - pH sensing acs.org
IPD-SFT Rapid response (<1 min) - 130 nm Sulfite detection nih.gov
Fused Imidazopyridine (Sensor 5) 'Turn-on' for Fe³⁺, 'Turn-off' for Hg²⁺ - - Metal ion sensing in HeLa cells rsc.org
Imidazo[1,5-a]pyridine-Benzopyrylium NIR emission, FRET-based - 460 nm SO₂ monitoring in mitochondria nih.gov

Development in Optoelectronic Materials

The unique electronic and photophysical properties of the imidazo[1,5-a]pyridine scaffold make it a valuable component in the development of materials for optoelectronic applications, particularly organic light-emitting diodes (OLEDs). mdpi.comresearchgate.netresearchgate.net These compounds can be engineered to act as efficient emitters or as host materials in OLED device architectures. rsc.orgnih.gov

Donor-π-acceptor (D–π–A) molecules incorporating the 1,3-diphenylimidazo[1,5-a]pyridine unit as the donor have been synthesized and shown to exhibit strong greenish-yellow emission in the solid state with high quantum yields (up to 93%). rsc.orgrsc.org These materials have been successfully used as organic down-converters in hybrid white LEDs, achieving a high color rendering index (CRI) of approximately 90. rsc.org

In another design, an imidazo[1,5-a]pyridine-anthracene based fluorophore was developed for a greenish-yellow OLED, which demonstrated a luminous efficiency of 4.4 cd A⁻¹ and an external quantum efficiency of 3.2%. tandfonline.com The imidazole (B134444) unit's electron-donating nature combined with the extended conjugation of other aromatic systems facilitates efficient intramolecular charge transfer (ICT), a key process for light emission in these devices. tandfonline.com Furthermore, imidazo[1,2-a]pyridine (B132010) (a structural isomer) has been used as an electron acceptor to construct deep-blue fluorescent emitters for OLEDs that show negligible efficiency roll-off at high brightness. nih.gov The excellent thermal and electrochemical stability of these compounds is a critical advantage for device longevity and performance. tandfonline.com

Table 3: Performance of Optoelectronic Devices Based on Imidazo[1,5-a]pyridine Derivatives

Device Type Emitter/Host Material Emission Color Max. External Quantum Efficiency (EQE) Luminous Efficiency Reference
Greenish-Yellow OLED Imidazo[1,5-a]pyridine-anthracene fluorophore Greenish-Yellow (CIE: 0.34, 0.45) 3.2% 4.4 cd A⁻¹ tandfonline.com
White LED (Hybrid) BPy-FL (D–π–A fluorophore) White (CIE: 0.37, 0.32) Not specified Excellent Luminous Efficiency rsc.org
Deep-Blue OLED (Non-doped) IP-PPI (Imidazo[1,2-a]pyridine based) Deep-Blue (CIE: 0.153, 0.097) 4.85% (at 10,000 cd m⁻²) Not specified nih.gov
Deep-Blue OLED (Doped) 20 wt% IP-DPPI (Imidazo[1,2-a]pyridine based) Deep-Blue (CIE: 0.153, 0.078) 6.13% Not specified nih.gov

Design of Chemical Sensors

The responsive fluorescence of the imidazo[1,5-a]pyridine scaffold to its chemical environment has led to its widespread use in the design of chemical sensors. mdpi.comnih.govresearchgate.net These sensors often operate via fluorescence "turn-on," "turn-off," or ratiometric responses upon interaction with a specific analyte. acs.orgrsc.org

A significant application is in the development of fluorescent pH sensors. rsc.orgacs.orgrsc.org The bipolar nature of the imidazole ring makes it susceptible to protonation in acidic conditions. rsc.orgrsc.org This protonation alters the electronic structure of the molecule, leading to a detectable change in its fluorescence emission, often observed as a color shift. rsc.org This property has been harnessed to create sensors that can detect volatile organic compounds with high acidity and exhibit reversible on-off-on fluorescence in response to alternating acid and base addition. rsc.orgrsc.org

Beyond pH, imidazo[1,5-a]pyridine-based sensors have been designed for high selectivity and sensitivity towards other species. A chemodosimeter was developed for the selective detection of hypochlorite (B82951) (ClO⁻) in aqueous media. researchgate.net Another sensor derivative, IPD-SFT, demonstrated a remarkably rapid (within 1 minute) and highly selective response to sulfite, with a low detection limit of 50 nM. nih.gov Furthermore, probes capable of dual-channel sensing have been created; for example, a fused imidazopyridine scaffold was shown to detect Fe³⁺ ions via fluorescence enhancement ('turn-on') and Hg²⁺ ions via fluorescence quenching ('turn-off') with detection limits in the parts-per-billion (ppb) range. rsc.org

Q & A

Q. What are the common synthetic routes for preparing imidazo[1,5-a]pyridine derivatives, and how can experimental conditions be optimized for higher yields?

The synthesis of imidazo[1,5-a]pyridine derivatives often involves cyclocondensation, cycloaddition, or oxidative cyclization. For example, imidazo[1,5-a]pyridine-3-carbaldehyde can be synthesized via a Vilsmeier-Haack reaction using imidazo[1,5-a]pyridine and N,NN,N-dimethylformamide (DMF), achieving ~63% yield . Microwave-assisted methods have also been employed to reduce reaction times and improve efficiency, particularly for pyridinium salts . Optimization strategies include:

  • Temperature control : Reactions at 110°C with polyphosphoric acid (PPA) facilitate cyclization of 2-(aminomethyl)pyridines .
  • Catalyst-free conditions : One-pot cyclization under mild conditions minimizes byproducts (e.g., water as the sole byproduct) .
  • Stoichiometric adjustments : Using two equivalents of reagents (e.g., ninhydrin) ensures complete conversion in bis-adduct formation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing imidazo[1,5-a]pyridine derivatives?

Key techniques include:

  • Single-crystal X-ray diffraction : Resolves intermolecular interactions (e.g., π-stacking at 3.20–3.40 Å distances) and confirms N-atom positioning effects on crystal packing .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent effects, such as electron-withdrawing groups altering chemical shifts .
  • HRMS : Validates molecular weights of novel adducts, such as bis-indene-dione derivatives .
  • Fluorescence spectroscopy : Measures quantum yields (e.g., 0.29 for π-conjugated substituents) and Stokes shifts to assess photophysical properties .

Q. What safety considerations are essential when handling imidazo[1,5-a]pyridine derivatives?

While imidazo[1,5-a]pyridine itself has no classified health hazards (>98% purity) , derivatives with reactive groups (e.g., aldehydes) require standard precautions:

  • Use fume hoods for volatile intermediates.
  • Avoid prolonged skin contact with DMF or PPA due to toxicity .

Advanced Research Questions

Q. How can π-stacking interactions in imidazo[1,5-a]pyridine crystals be analyzed to resolve contradictory packing motifs?

Conflicting reports on π-stacking arise from substituent effects and N-atom positioning. Methodological steps include:

X-ray crystallography : Compare stacking distances (e.g., 3.33 Å average in cadmium complexes vs. variable motifs in unsubstituted derivatives) .

Computational modeling : Use Mercury software to analyze parallel vs. edge-to-face interactions .

Thermodynamic studies : Assess how electron-donating/withdrawing groups (e.g., morpholino) influence stacking energetics .

Q. Table 1: π-Stacking Interactions in Selected Derivatives

CompoundInteraction TypeDistance (Å)Reference
Cadmium complexπ–π (imidazo-pyridine)3.33
Unsubstituted derivativeC–H⋯π3.40

Q. What strategies improve the fluorescence quantum yield (ΦF) of imidazo[1,5-a]pyridine-based fluorophores?

ΦF enhancement relies on structural and electronic modifications:

  • π-Conjugation extension : Introducing substituents like 3-morpholino increases ΦF from 0.10 to 0.29 .
  • Salt formation : Cationic pyridinium salts reduce aggregation, optimizing emission in polymeric films .
  • Ligand design : Pyridylimidazo[1,5-a]pyridine ligands in Re(I) complexes enable dual emission via charge-transfer states .

Q. How can scaffold-hopping mitigate metabolic instability in imidazo[1,5-a]pyridine-based therapeutics?

Replacing metabolically labile motifs (e.g., imidazo[1,2-a]pyrimidine) with imidazo[1,5-a]pyridine avoids aldehyde oxidase (AO)-mediated degradation. Key steps:

Metabolic profiling : Identify AO-sensitive sites using isotopic labeling .

Structure-activity relationship (SAR) : Test analogs (e.g., 3-carboxamides) for retained bioactivity and reduced clearance .

Q. What mechanistic insights guide the design of imidazo[1,5-a]pyridine-derived N-heterocyclic carbene (NHC) ligands for catalysis?

NHC ligands require:

  • Steric bulk : Bulky substituents at 1,5-positions enhance stability and metal coordination .
  • Electronic tuning : Mesoionic carbenes (e.g., ImPy) improve Rh(I) complex catalytic activity in cross-coupling reactions .

Data Contradiction Analysis

Q. How can conflicting reports on the antibacterial efficacy of imidazo[1,5-a]pyridine derivatives be addressed?

Discrepancies may arise from:

  • Bacterial strain variability : Test against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) models .
  • Substituent effects : Compare minimum inhibitory concentrations (MICs) of 3-carboxamides vs. sulfonyl derivatives .
  • Solubility factors : Use logP calculations to optimize bioavailability .

Q. Why do some imidazo[1,5-a]pyridine syntheses favor kinetic vs. thermodynamic products under Fe²⁺ catalysis?

Fe²⁺ influences reaction pathways via:

  • Redox modulation : Facilitates imine condensation and cyclization .
  • Electronic effects : Electron-withdrawing groups (e.g., p-NO₂) inhibit product formation, while moderate substituents (e.g., p-CH₃) enhance yields .

Methodological Resources

  • Spectral databases : Cambridge Structural Database (CSD) for crystallographic comparisons .
  • Software : Gaussian for DFT calculations , SHELXT for crystal refinement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.